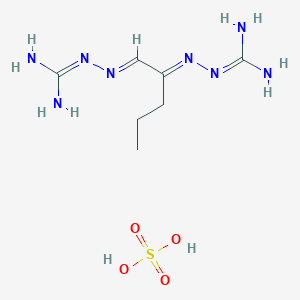
Propylglyoxal bis(guanylhydrazone)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propylglyoxal bis(guanylhydrazone) (PGBG) is a chemical compound that belongs to the family of guanylhydrazones. It was first synthesized by researchers in the 1960s as a potential anti-tumor agent. Since then, PGBG has been extensively studied for its various biological and pharmacological properties.
Wirkmechanismus
Propylglyoxal bis(guanylhydrazone) inhibits ODC by binding to its active site and preventing the formation of the enzyme-substrate complex. This leads to a decrease in the levels of polyamines, which are essential for cell growth and proliferation. The inhibition of ODC by Propylglyoxal bis(guanylhydrazone) has been shown to induce apoptosis (programmed cell death) in cancer cells.
Biochemische Und Physiologische Effekte
Propylglyoxal bis(guanylhydrazone) has been shown to have various biochemical and physiological effects. It has been shown to increase the activity of the enzyme spermidine synthase, which is involved in the biosynthesis of spermidine. Spermidine is a polyamine that has been shown to have anti-aging properties. Propylglyoxal bis(guanylhydrazone) has also been shown to increase the activity of the enzyme arginase, which is involved in the metabolism of arginine. Arginine is an amino acid that is involved in various physiological processes including immune function and wound healing.
Vorteile Und Einschränkungen Für Laborexperimente
Propylglyoxal bis(guanylhydrazone) has several advantages for lab experiments. It is a stable and water-soluble compound that can be easily synthesized. It has been extensively studied for its anti-tumor properties and has been shown to be effective in inhibiting the growth of various cancer cell lines. However, Propylglyoxal bis(guanylhydrazone) has some limitations as well. It has a short half-life and is rapidly metabolized in vivo. This limits its use as a therapeutic agent.
Zukünftige Richtungen
There are several future directions for the study of Propylglyoxal bis(guanylhydrazone). One area of research is the development of Propylglyoxal bis(guanylhydrazone) analogs that have improved pharmacokinetic properties. Another area of research is the study of Propylglyoxal bis(guanylhydrazone) in combination with other anti-cancer agents. It has been shown that Propylglyoxal bis(guanylhydrazone) can enhance the anti-tumor effects of other agents such as cisplatin and doxorubicin. Additionally, the study of Propylglyoxal bis(guanylhydrazone) in non-cancerous conditions such as wound healing and immune function is an area of future research.
Synthesemethoden
The synthesis of Propylglyoxal bis(guanylhydrazone) involves the reaction of propylglyoxal with guanylhydrazine. The reaction is carried out in the presence of a catalyst such as sodium acetate or sodium hydroxide. The resulting product is a white crystalline powder that is soluble in water and organic solvents.
Wissenschaftliche Forschungsanwendungen
Propylglyoxal bis(guanylhydrazone) has been studied extensively for its anti-tumor properties. It has been shown to inhibit the growth of various cancer cell lines including leukemia, lymphoma, and breast cancer. Propylglyoxal bis(guanylhydrazone) works by inhibiting the enzyme ornithine decarboxylase (ODC), which is involved in the biosynthesis of polyamines. Polyamines are essential for cell growth and proliferation, and their inhibition leads to cell death.
Eigenschaften
CAS-Nummer |
100757-53-7 |
|---|---|
Produktname |
Propylglyoxal bis(guanylhydrazone) |
Molekularformel |
C7H18N8O4S |
Molekulargewicht |
310.34 g/mol |
IUPAC-Name |
2-[(E)-[(1E)-1-(diaminomethylidenehydrazinylidene)pentan-2-ylidene]amino]guanidine;sulfuric acid |
InChI |
InChI=1S/C7H16N8.H2O4S/c1-2-3-5(13-15-7(10)11)4-12-14-6(8)9;1-5(2,3)4/h4H,2-3H2,1H3,(H4,8,9,14)(H4,10,11,15);(H2,1,2,3,4)/b12-4+,13-5+; |
InChI-Schlüssel |
NMYAGXCPASUSAK-QTXJHYQYSA-N |
Isomerische SMILES |
CCC/C(=N\N=C(N)N)/C=N/N=C(N)N.OS(=O)(=O)O |
SMILES |
CCCC(=NN=C(N)N)C=NN=C(N)N.OS(=O)(=O)O |
Kanonische SMILES |
CCCC(=NN=C(N)N)C=NN=C(N)N.OS(=O)(=O)O |
Synonyme |
PGBG propylglyoxal bis(guanylhydrazone) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Benzyl [2-amino-2-(hydroxyimino)-1,1-dimethylethyl]carbamate](/img/structure/B28546.png)


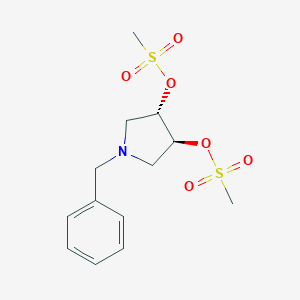

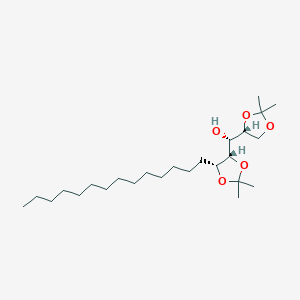
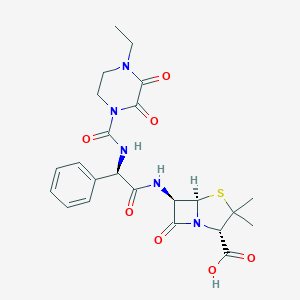
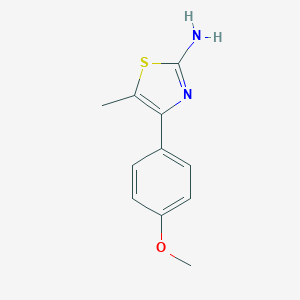
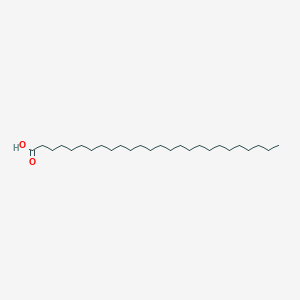
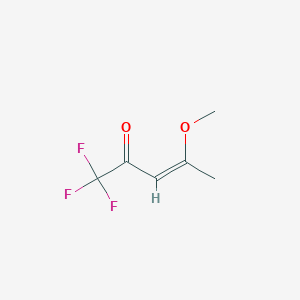
![1,3,5,7,9,11,13,15-Octakis(2-phenylethyl)-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosane](/img/structure/B28568.png)
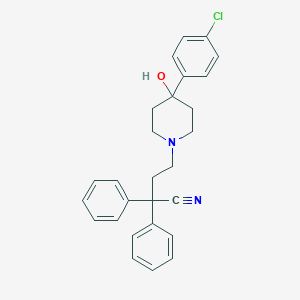
![18-[2-Amino-3-(2,3-dihydroxyphenyl)propanoyl]-17,18,19-trihydroxypentatriacontane-16,20-dione](/img/structure/B28574.png)